molecular formula C16H23ClN2O4S2 B2811859 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1234953-28-6

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2811859
CAS RN: 1234953-28-6
M. Wt: 406.94
InChI Key: OWOYYVJGDUTMFH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H23ClN2O4S2 and its molecular weight is 406.94. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Studies

Research has explored the structural and conformational aspects of compounds similar to 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, focusing on their potential biological activities. For instance, studies on various methanesulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, have revealed insights into their conformation, bond parameters, and hydrogen bonding patterns, which are critical in understanding their biological activities (Gowda, Foro, & Fuess, 2007) (Gowda, Foro, & Fuess, 2007).

Crystal Structure and Synthesis

The synthesis and crystallographic analysis of compounds structurally related to 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide have been explored to understand their potential in various applications. For example, the synthesis and structural analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol provide insights into the molecular geometry, hydrogen bonding, and potential reactivity of similar sulfonamide derivatives (Girish et al., 2008).

Pharmacological Potential

Several studies have indicated the potential pharmacological applications of sulfonamide derivatives, highlighting their relevance in drug discovery and medicinal chemistry. For example, research on N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines has identified compounds with selective 5-HT7 receptor antagonism and multifunctional receptor profiles, suggesting their use in treating CNS disorders (Canale et al., 2016).

Molecular Interactions and Supramolecular Assembly

Understanding the molecular interactions and supramolecular assembly of sulfonamide derivatives is crucial for their application in material science and drug design. Studies like the structural analysis of three nimesulidetriazole derivatives have provided valuable insights into intermolecular interactions, which are essential for designing molecules with desired properties (Dey et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOYYVJGDUTMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

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